molecular formula C33H34N4O6 B1666253 Azelnidipine CAS No. 123524-52-7

Azelnidipine

Numéro de catalogue B1666253
Numéro CAS: 123524-52-7
Poids moléculaire: 582.6 g/mol
Clé InChI: ZKFQEACEUNWPMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azelnidipine is a dihydropyridine calcium channel blocker . It is marketed by Daiichi-Sankyo pharmaceuticals, Inc. in Japan . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .


Synthesis Analysis

Azelnidipine is synthesized from benzhydrylamine and epichlorohydrin, which are mixed without adding solvent to give azetidinol . DCC coupling between cyanoacetic acid and azetidinol in hot THF gives the ester .


Molecular Structure Analysis

Azelnidipine has a molecular formula of C33H34N4O6 . Its molecular weight is 582.66 . The crystal phases of Azelnidipine, including two polymorphic and a pseudopolymorphic crystal forms, were identified using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), IR-, Raman-, THz-, and ss-NMR-spectroscopy .


Chemical Reactions Analysis

Azelnidipine primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product .


Physical And Chemical Properties Analysis

Azelnidipine is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .

Applications De Recherche Scientifique

1. Antiviral Effects against Flavivirus Infections

  • Summary of Application : Azelnidipine (ALP) has been found to exhibit potent anti-flavivirus activities both in vitro and in vivo. It effectively prevents the cytopathic effect induced by Zika and Dengue viruses (ZIKV and DENV) and inhibits the production of viral RNA and protein in a dose-dependent manner .
  • Methods of Application : The study used a time-of-drug-addition assay, the enzymatic inhibition assay, molecular docking, and the surface plasmon resonance assay to reveal that ALP acted at the replication stage of the viral infection cycle by targeting the viral RNA-dependent RNA polymerase .
  • Results or Outcomes : Treatment with 0.3 mg/kg of ALP protected 88.89% of mice from lethal challenge .

2. Cancer Immuno-Therapy

  • Summary of Application : Azelnidipine has been repositioned as a dual inhibitor targeting CD47/SIRPα and TIGIT/PVR pathways for cancer immuno-therapy .
  • Methods of Application : The study used software MOE to screen compounds approved by the FDA by docking to the potential binding pockets of SIRPα and PVR identified with the corresponding structural analysis .
  • Results or Outcomes : In vitro, azelnidipine could enhance the macrophage phagocytosis when co-cultured with tumor cells. In vivo, azelnidipine alone or combined with irradiation could significantly inhibit the growth of MC38 tumors .

3. Hypertension Treatment

  • Summary of Application : Azelnidipine is a dihydropyridine calcium channel blocker and has been approved for use as an antihypertensive drug .
  • Methods of Application : Clinical studies have demonstrated that azelnidipine markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity .
  • Results or Outcomes : Azelnidipine has been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .

4. Comparison with Amlodipine

  • Summary of Application : Azelnidipine has been compared with Amlodipine, another Calcium Channel Blocker (CCB), in terms of their antihypertensive effects .
  • Methods of Application : A meta-analysis was conducted to evaluate the efficacy of azelnidipine in managing hypertensive patients by lowering Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) as compared to amlodipine .

5. Reduction of Proteinuria

  • Summary of Application : Clinical studies have demonstrated that azelnidipine markedly reduced proteinuria in hypertensive patients .
  • Methods of Application : The reduction of proteinuria was observed in hypertensive patients treated with azelnidipine .
  • Results or Outcomes : Azelnidipine has been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .

6. Lowering Blood Pressure Over 24-hour Dosing Period

  • Summary of Application : The BP-lowering activity of azelnidipine was confirmed in patients with essential hypertension .
  • Methods of Application : Patients with essential hypertension were treated with azelnidipine 16 mg/day for 6 weeks .
  • Results or Outcomes : Azelnidipine significantly reduced BP over the 24-hour dosing period, both during the day and night .

7. Comparison with Other Calcium Channel Blockers

  • Summary of Application : Azelnidipine has been compared with other Calcium Channel Blockers (CCBs) like Amlodipine in terms of their blood pressure-lowering effects .
  • Methods of Application : A meta-analysis was conducted to evaluate the efficacy of azelnidipine in managing hypertensive patients by lowering Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) as compared to amlodipine .

8. Inhibiting Sympathetic Nerve Activity

  • Summary of Application : Clinical studies have demonstrated that azelnidipine markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity .
  • Methods of Application : The reduction of heart rate and proteinuria was observed in hypertensive patients treated with azelnidipine .
  • Results or Outcomes : Azelnidipine has also been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .

9. Lowering Blood Pressure Over 24-hour Dosing Period

  • Summary of Application : The BP-lowering activity of azelnidipine was confirmed in patients with essential hypertension .
  • Methods of Application : Patients with essential hypertension were treated with azelnidipine 16 mg/day for 6 weeks .
  • Results or Outcomes : Azelnidipine significantly reduced BP over the 24-hour dosing period, both during the day and night .

Safety And Hazards

Azelnidipine is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Azelnidipine is a new-generation calcium channel blocker that has recently been approved for the treatment of hypertension in India . It has been found to lower blood pressure without causing reflex tachycardia and has additional cardioprotective effects . It can also offer renal protection and prevent diabetic nephropathy . The adoption of Azelnidipine as the new gold standard calcium channel blocker could help India battle its hypertension epidemic .

Propriétés

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQEACEUNWPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020120
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Azelnidipine

CAS RN

123524-52-7
Record name Azelnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123524-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

193-195
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

According to Japanese Examined Patent Publication (Kokoku) No. Hei 3-31715, sodium methoxide (0.27 g) was added to a solution of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester (1.39 g) and amidinoacetic acid (1-benzhydryl-3-azetidinyl) ester acetate (1.62 g) in isopropyl alcohol (80 ml) and the mixture was heated under reflux for 4 hours. After the reaction mixture was cooled, insoluble material was removed and the solvent was evaporated under reduced pressure. The thus obtained residue was dissolved in ethyl acetate and the mixture was washed with water, followed by drying over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was subjected to silica gel column chromatography (toluene:ethyl acetate=3:1) to obtain pale yellow (±)-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(1-diphenylmethylazetidin-3-yl) ester 5-isopropyl ester (2.17 g, 74%).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azelnidipine
Reactant of Route 2
Reactant of Route 2
Azelnidipine

Citations

For This Compound
3,430
Citations
K Wellington, LJ Scott - Drugs, 2003 - Springer
… ▴ Azelnidipine is a new dihydropyridine calcium channel … long-term treatment with azelnidipine effectively controls blood … , the addition of azelnidipine therapy significantly reduced …
Number of citations: 71 link.springer.com
BL Chen, YZ Zhang, JQ Luo… - Therapeutics and clinical …, 2015 - Taylor & Francis
… period from January 2003 (the year azelnidipine was launched) to July 2014. … of azelnidipine, especially the pharmacokinetics, clinical efficacy, and safety and tolerability of azelnidipine …
Number of citations: 30 www.tandfonline.com
T Nada, M Nomura, K Koshiba, T Kawano… - …, 2007 - thieme-connect.com
… It has also been reported that azelnidipine does not cause tachycardia … of azelnidipine on essential hypertension using the following 2 protocols were investigated: 1) Azelnidipine was …
Number of citations: 39 www.thieme-connect.com
K Kuramoto, S Ichikawa, A Hirai, S Kanada… - Hypertension …, 2003 - jstage.jst.go.jp
We objected: 1) To compare the effects of azelnidipine and amlodipine on 24-h blood pressure; 2) To monitor the plasma concentration vs. the time profile in order to assess the …
Number of citations: 134 www.jstage.jst.go.jp
VU Shewale, SS Aher, RB Saudagar - Journal of Drug Delivery and …, 2019 - core.ac.uk
… Azelnidipine is a unique … that azelnidipine improved LV relaxation in hypertensive patients with LV diastolic dysfunction in the prospective multicentre, Clinical impact of Azelnidipine on …
Number of citations: 9 core.ac.uk
K Kario, Y Sato, M Shirayama, M Takahashi… - Drugs in R&D, 2013 - Springer
… of azelnidipine on … azelnidipine treatment. The proportion of patients with clinic SBP of <140 mmHg increased from 12.9 % before azelnidipine administration to 56.1 % after azelnidipine …
Number of citations: 20 link.springer.com
H Komoda, T Inoue, K Node - Clinical and Experimental …, 2010 - Taylor & Francis
… effects of azelnidipine on … azelnidipine and amlodipine as a new anti-hypertensive therapy, we assessed cytokine levels in the first arm eight patients receiving 16 mg/day of azelnidipine …
Number of citations: 54 www.tandfonline.com
K Nakamura, S Yamagishi, H Inoue - Medical hypotheses, 2005 - Elsevier
… we have recently found that azelnidipine, a newly developed … The concentration of azelnidipine that was found effective in … that the beneficial effects of azelnidipine are not likely due to …
Number of citations: 17 www.sciencedirect.com
K Shinomiya, K Mizushige… - Journal of …, 2004 - journals.sagepub.com
… with 10 nM azelnidipine (compared with the other drugs); the difference between 10 nM and 100 nM azelnidipine was not significant. We conclude that azelnidipine has a potent …
Number of citations: 37 journals.sagepub.com
N Wang, L Ye, F Yan, R Xu - International Journal of Pharmaceutics, 2008 - Elsevier
… azelnidipine and bovine serum albumin (BSA) was investigated by fluorescence spectroscopy and circular dichroism (CD). Azelnidipine … quenching, forming azelnidipine–BSA complex …
Number of citations: 136 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.